

# Technical Guide: Physicochemical Properties of 1-(Cyclopentylcarbonyl)indoline

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## Compound of Interest

Compound Name: 1-(cyclopentylcarbonyl)indoline

Cat. No.: B5642618

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## Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, a detailed synthesis protocol, and a discussion of the potential biological significance of the novel compound **1-(cyclopentylcarbonyl)indoline**. All quantitative data are presented in a structured tabular format for clarity. Detailed experimental methodologies and visualizations of the synthetic workflow and a putative signaling pathway are included to support further research and development efforts.

## Introduction

Indoline and its derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. The functionalization of the indoline nitrogen atom, particularly through acylation, has been shown to modulate the pharmacological profile of these compounds, leading to a wide array of activities including anti-inflammatory, antimicrobial, and anticancer effects. This guide focuses on the specific N-acyl derivative, **1-(cyclopentylcarbonyl)indoline**, a compound for which detailed experimental data is not yet publicly available. By providing predicted physicochemical characteristics and a robust synthesis protocol, this document aims to facilitate its investigation and potential application in drug discovery and development.

## Physicochemical Properties

The physicochemical properties of **1-(cyclopentylcarbonyl)indoline** have been predicted using computational models to provide foundational data for its handling, formulation, and assessment of its drug-like properties.

Property	Predicted Value	Notes
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO	
Molecular Weight	215.29 g/mol	
logP (Octanol/Water)	2.85	Indicates good lipophilicity
Aqueous Solubility	-3.2 (log(mol/L))	Predicted to be poorly soluble in water
pKa (most basic)	-3.5	Amide nitrogen is non-basic
Polar Surface Area	20.31 Å <sup>2</sup>	
Number of H-Bond Donors	0	
Number of H-Bond Acceptors	1	
Rotatable Bonds	2	

Note: These values are computationally predicted and await experimental verification.

## Experimental Protocols

### Synthesis of 1-(Cyclopentylcarbonyl)indoline

This protocol details the N-acylation of indoline with cyclopentanecarbonyl chloride.

Materials:

- Indoline (1.0 eq)
- Cyclopentanecarbonyl chloride (1.1 eq)
- Triethylamine (Et<sub>3</sub>N) or Pyridine (1.5 eq)

- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

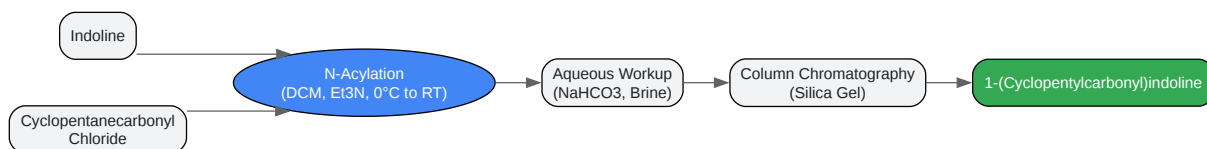
Procedure:

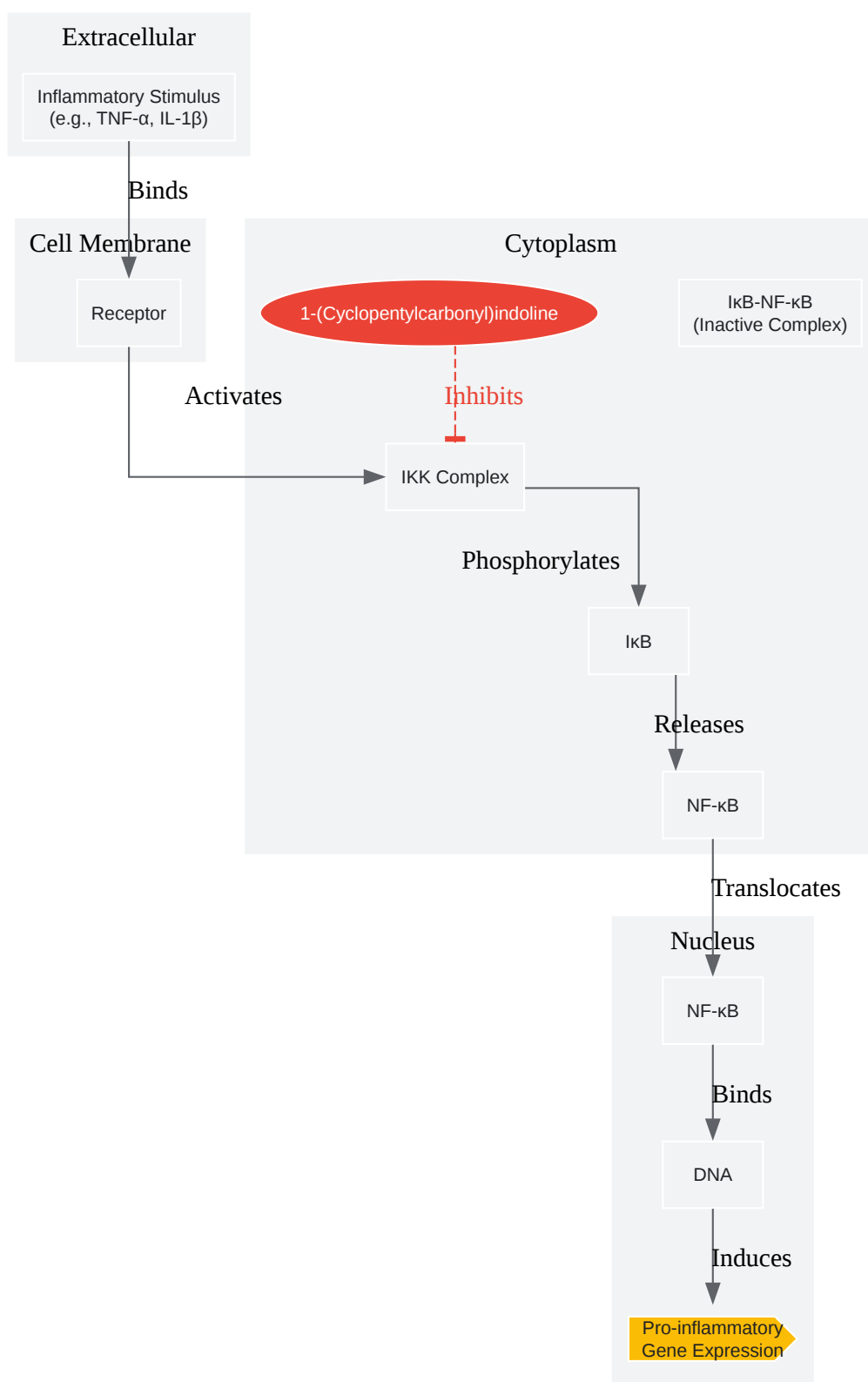
- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
- **Addition of Base:** Add triethylamine (1.5 eq) to the stirred solution.
- **Addition of Acyl Chloride:** Slowly add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed.
- **Workup:** Quench the reaction by adding saturated aqueous  $\text{NaHCO}_3$  solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **1-(cyclopentylcarbonyl)indoline**.

- Characterization: Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Mandatory Visualizations

### Synthesis Workflow





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